N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Description
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound can be broken down into distinct functional groups that contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl group suggests potential interactions with neurotransmitter systems, while the tetrahydroquinoline and pyrrolidine moieties may enhance its binding affinity to various receptors.
Structural Formula
Pharmacological Effects
- Neurotransmitter Modulation : The compound is hypothesized to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction may lead to effects such as mood enhancement or anxiolytic properties.
- Antinociceptive Activity : Preliminary studies indicate that similar compounds exhibit significant antinociceptive effects, suggesting potential applications in pain management.
- Cytotoxicity : Some derivatives of this class have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features demonstrated moderate to significant anti-cancer activity in vitro.
The proposed mechanisms include:
- Cholinesterase Inhibition : Some related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system.
- Receptor Binding : The tetrahydroquinoline structure may facilitate binding to opioid receptors or other G-protein coupled receptors (GPCRs), influencing pain perception and mood.
Case Studies and Experimental Data
A review of literature reveals several studies focusing on structurally related compounds:
Study | Compound | Biological Activity | IC50 Values |
---|---|---|---|
Compound A | AChE Inhibition | 157.31 µM | |
Compound B | BChE Inhibition | 46.42 µM | |
Compound C | Cytotoxicity (DAN-G) | Moderate |
Notable Research
- In Vitro Studies : A study demonstrated that compounds similar to N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide exhibited cytotoxic effects against pancreatic cancer cell lines (DAN-G), indicating a potential for therapeutic applications in oncology.
- Cholinesterase Inhibition : Research has shown that related compounds effectively inhibit cholinesterase enzymes, which could support their use in treating neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-29-12-6-7-18-15-19(8-10-21(18)29)22(30-13-4-5-14-30)17-27-25(31)26(32)28-20-9-11-23(33-2)24(16-20)34-3/h8-11,15-16,22H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLGARPANWSEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.